molecular formula C8H15NO3 B1517228 Methyl 2-(4-hydroxypiperidin-1-yl)acetate CAS No. 956319-38-3

Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Cat. No.: B1517228
CAS No.: 956319-38-3
M. Wt: 173.21 g/mol
InChI Key: ZJIUZTYMERLYKU-UHFFFAOYSA-N
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Description

“Methyl 2-(4-hydroxypiperidin-1-yl)acetate” is a chemical compound with the CAS Number: 956319-38-3 . It is offered by various chemical suppliers.


Molecular Structure Analysis

The molecular formula of “this compound” is C8H15NO3 . Its molecular weight is 173.21 . The InChI Code for this compound is 1S/C8H15NO3/c1-12-8(11)6-9-4-2-7(10)3-5-9/h7,10H,2-6H2,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Chemical Synthesis and Organic Experimentation

Methyl 2-(4-hydroxypiperidin-1-yl)acetate and its derivatives play a significant role in organic chemistry, especially in chemical synthesis and experimentation. One study describes an organic experiment design where a drug intermediate, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, is synthesized from 2-bromothiophene through a Grignard reagent treated with dimethyl oxalate, enhancing students' interest in scientific research and experimental skills (W. Min, 2015).

Radiopharmaceutical Synthesis

In the field of radiopharmaceuticals, derivatives of this compound are used for synthesizing substrates for imaging techniques like positron emission tomography (PET). An example is the synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP), a substrate for acetylcholinesterase, for clinical studies in human brain using PET (S. Snyder et al., 1998).

Fluorescent Film Preparation

The compound has applications in materials science, particularly in the preparation of fluorescent films. A study reported the synthesis of 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols and their acrylates, promising as monomers for fluorescent films (E. A. Soboleva et al., 2017).

High-Pressure Solubility Studies

This compound is also relevant in the study of high-pressure solubility, particularly with ionic liquids, which has implications in CO2 capture and natural gas sweetening (S. Mattedi et al., 2011).

Medicinal Chemistry

In medicinal chemistry, compounds based on this compound are synthesized for their potential pharmacological properties. For instance, synthesis of 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one revealed antitumor activities against human hepatoma and melanoma cells (Zhixu Zhou et al., 2021).

Safety and Hazards

The safety data sheet for “Methyl 2-(4-hydroxypiperidin-1-yl)acetate” indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It is also harmful to aquatic life .

Properties

IUPAC Name

methyl 2-(4-hydroxypiperidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-12-8(11)6-9-4-2-7(10)3-5-9/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIUZTYMERLYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956319-38-3
Record name methyl 2-(4-hydroxypiperidin-1-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Treat a 0° C. solution of 4-hydroxy-piperidine (20.0 g, 0.19 mol) and (CH3CH2)3N (24.0 g, 0.24 mol) in CH2Cl2 (200 mL) with methyl bromoacetate (30.21 g, 0.197 mol), warm to room temperature, and stir 2 hours at room temperature under N2. Dilute the reaction with water and extract with 3:1 chloroform:isopropanol. Dry the organic layer (Na2SO4), remove the solvent in vacuo to afford crude product, and purify with a 5% methanol in CH2Cl2 to afford 20.13 g (59%) of the titled product. Rf=0.13 (9/1 CH2Cl2/methanol). ES MS (m/z): 174 (M+).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
30.21 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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